Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with therapeutic properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and hydroxy group on the thiophene ring makes it a valuable intermediate for synthesizing other complex molecules .
Properties
Molecular Formula |
C11H9ClO3S |
---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 4-chloro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
DHKGSLIEXXCZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)O |
Origin of Product |
United States |
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